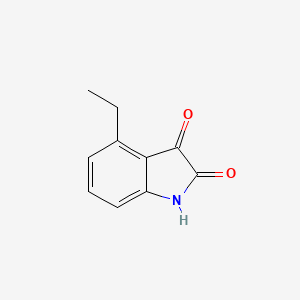

4-Ethyl isatin

概要

説明

4-Ethyl isatin is a derivative of isatin, an indole-based compound with the chemical formula C10H9NO2. Isatin and its derivatives, including this compound, are known for their versatile chemical properties and significant biological activities. These compounds are widely used in the synthesis of various heterocyclic structures and have applications in medicinal chemistry, pharmaceuticals, and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl isatin typically involves the introduction of an ethyl group at the 4-position of the isatin molecule. One common method is the Friedel-Crafts acylation of indole with ethyl chloroformate, followed by oxidation to form this compound. Another approach involves the cyclization of N-ethyl anthranilic acid with oxalyl chloride, followed by oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product.

化学反応の分析

Oxidation Reactions

4-Ethyl isatin undergoes oxidation at the C3 carbonyl group or the ethyl side chain under specific conditions:

-

Conversion to 4-Ethyl isatoic anhydride :

Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media leads to the formation of 4-ethyl isatoic anhydride, a cyclic anhydride derivative .This reaction is critical for synthesizing bioactive heterocycles such as tryptanthrins .

-

Side-chain oxidation :

The ethyl group at the 4-position can be oxidized to a carboxylic acid using ruthenium-based catalysts, yielding 4-carboxy isatin derivatives .

Reduction Reactions

Selective reduction of the carbonyl groups modifies the compound’s bioactivity:

-

Formation of 4-Ethyl indoline-2,3-dione :

Sodium borohydride (NaBH₄) reduces the C3 carbonyl to a hydroxyl group, producing 4-ethyl indoline-2,3-dione . Catalytic hydrogenation (H₂/Pd-C) further reduces the C2 carbonyl to a methylene group, generating 4-ethyl indoline derivatives .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the 5- and 7-positions of the aromatic ring due to the electron-withdrawing effect of the carbonyl groups:

Regioselectivity is influenced by the ethyl group’s steric and electronic effects, with halogenation favoring the 5-position .

Condensation Reactions

This compound participates in aldol and Friedel-Crafts condensations to form complex heterocycles:

-

Aldol Condensation :

Reacts with aldehydes/ketones (e.g., benzaldehyde) in the presence of a base (NaOH) to yield α,β-unsaturated oxindoles. For example:These derivatives exhibit enhanced antiproliferative activity against cancer cells (e.g., IC₅₀ = 1.75 μM for compound 4l against K562 leukemia cells) .

-

Friedel-Crafts Alkylation :

Copper-catalyzed reactions with indoles or pyrroles generate 3-aryl-3-hydroxy-2-oxindoles. For instance:This method achieves high enantioselectivity (up to 95% ee) using chiral Schiff-base catalysts .

N-Alkylation

The N1 position undergoes alkylation to enhance solubility or modify pharmacological properties:

-

Sodium hydride (NaH) method :

Treatment with NaH in DMF, followed by reaction with alkyl halides (e.g., CH₃I), yields N-alkylated derivatives like N-methyl-4-ethyl isatin . -

Bis-alkylation :

Using dihaloalkanes (e.g., 1,2-dibromoethane) produces bis-N-alkylated derivatives, which are explored as corrosion inhibitors .

Electrochemical and Photochemical Reactions

Sustainable methods have been developed for functionalizing this compound:

-

Electrochemical decarboxylation :

Generates spirooxindoles via radical intermediates in aqueous electrolytes . -

Photochemical [2+2] cycloaddition :

UV light induces cycloaddition with alkenes to form cyclobutane-fused oxindoles, useful in natural product synthesis .

Ring Expansion and Heterocycle Formation

Reaction with hydrazines or hydroxylamines leads to ring-expanded products:

-

Hydrazine derivatives :

Forms pyrazolo[3,4-b]indoles, which are evaluated for antiviral activity . -

Hydroxylamine derivatives :

Produces isoxazolo[5,4-b]indoles under acidic conditions .

Key Mechanistic Insights

-

The ethyl group at C4 enhances electron density at the C5 and C7 positions, directing electrophilic substitution .

-

Steric hindrance from the ethyl group slows reactions at the C4 position, favoring C5/C7 reactivity .

-

Copper or palladium catalysts improve yields in cross-coupling and condensation reactions .

科学的研究の応用

4-Ethyl isatin is a derivative of isatin (1H-indole-2,3-dione) with an ethyl group at the 4 position. Isatin derivatives have a wide range of applications due to their biological activities and use as building blocks in organic synthesis.

Scientific Research Applications

General Application: this compound is utilized as a versatile building block in the synthesis of complex organic molecules and heterocycles, which are crucial in drug discovery and material science.

Biological activities: Isatin derivatives exhibit diverse biological activities, including anticancer, antibacterial, antifungal, antidiabetic, anticonvulsant, anti-tubercular, anti-HIV, and neuroprotective properties . They also show anti-oxidant, anti-inflammatory, analgesic, and anti-anxiety activities .

Industrial applications: Isatin derivatives are used as corrosion inhibitors, fluorescent sensors, and in the dye industry .

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules and heterocycles. Isatin derivatives can undergo various chemical reactions, including oxidation, ring expansion, and Friedel-Crafts reactions . These reactions are fundamental to synthesizing other biologically important derivatives like tryptanthrin, indirubins, and 2-oxindoles . The compound is also a key component in তৈরিing dyes, pigments, and corrosion inhibitors.

Biology

This compound and its derivatives are studied for their interactions with biological macromolecules and their potential as enzyme inhibitors. Isatin and its derivatives have demonstrated therapeutic potential against various pathogenic microbes and are being explored for antibacterial applications .

Medicine

This compound derivatives are investigated for their anticancer, antiviral, and antibacterial properties. Isatin analogs have shown anti-proliferative effects on breast cancer cell lines, with studies highlighting the importance of electron-withdrawing halogen groups for improving activity . Isatin and its derivatives have demonstrated therapeutic potential against a variety of pathogenic microbes and are being explored for antibacterial applications .

Study on Caspase 3/7

Isatin derivatives can be designed and synthesized for biological characterization as caspase inhibitors . Caspases are a family of cysteine proteases that play essential roles in apoptosis, inflammation, and necrosis .

- Isatin 1 was identified as an inhibitor of caspase 3 . Structural optimization led to the discovery of sulfonamide 2 (2.5 nM) . Radiolabeled isatins have the potential for imaging of apoptosis .

作用機序

The mechanism of action of 4-ethyl isatin involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor of enzymes such as tyrosine kinase and histone deacetylase, leading to the modulation of cellular signaling pathways and gene expression. These interactions result in various biological effects, including apoptosis (programmed cell death) and inhibition of cell proliferation.

類似化合物との比較

Isatin: The parent compound with similar chemical properties but without the ethyl group.

5-Bromo isatin: A halogenated derivative with enhanced reactivity.

N-Methyl isatin: A derivative with a methyl group at the nitrogen atom, affecting its biological activity.

Uniqueness of 4-Ethyl Isatin: this compound is unique due to the presence of the ethyl group at the 4-position, which influences its chemical reactivity and biological activity. This modification can enhance its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.

生物活性

4-Ethyl isatin, a derivative of isatin, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (C_10H_9N_O) features an ethyl group at the 4-position of the isatin ring. This modification influences its biological activity and interaction with various biological targets.

Biological Activities

Recent studies have demonstrated that this compound exhibits several pharmacological properties:

- Anticancer Activity : Isatin derivatives, including this compound, have shown promising anticancer effects by targeting multiple pathways. They act as inhibitors of histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For example, this compound has been reported to inhibit HDAC activity, leading to apoptosis in cancer cells .

- Antimicrobial Effects : Research indicates that this compound possesses antibacterial and antifungal properties. It has been effective against various pathogens, including Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent for infectious diseases .

- Neuroprotective Properties : The compound has also been investigated for its neuroprotective effects. Studies suggest that this compound can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition may help in alleviating cognitive decline associated with such conditions .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for various enzymes, including HDAC and AChE. This inhibition alters the expression of genes involved in cell cycle regulation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : this compound has shown the ability to modulate oxidative stress within cells, reducing ROS levels and thereby protecting against oxidative damage .

- Interaction with Receptors : The compound may interact with specific cellular receptors, influencing signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Anticancer Activity : A study demonstrated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis via HDAC inhibition. The IC50 value for HDAC inhibition was found to be around 2.5 µM .

- Antimicrobial Testing : In vitro tests revealed that this compound exhibited minimum inhibitory concentrations (MIC) against S. aureus and C. albicans at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .

- Neuroprotection Assessment : In a model of Alzheimer's disease, administration of this compound improved cognitive function scores significantly compared to control groups, correlating with reduced AChE activity and lower levels of oxidative stress markers .

Data Summary Table

特性

IUPAC Name |

4-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFAWBMSCAGKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550566 | |

| Record name | 4-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34934-05-9 | |

| Record name | 4-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。